molecular formula C8H13NO3 B14450210 N-Butanoyl-3-oxobutanamide CAS No. 77656-05-4

N-Butanoyl-3-oxobutanamide

Cat. No.: B14450210
CAS No.: 77656-05-4
M. Wt: 171.19 g/mol
InChI Key: NKCQQRICTGJTLH-UHFFFAOYSA-N
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Description

N-Butanoyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of butanamide, featuring a butanoyl group and a 3-oxo substituent. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butanoyl-3-oxobutanamide can be synthesized through the reaction of butanamide with diketene. The reaction typically involves the use of aniline derivatives and manganese(III) acetate as catalysts . The reaction conditions often include refluxing in acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Butanoyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butanoyl-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butanoyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial signaling molecules called autoinducers, thereby disrupting bacterial communication and biofilm formation . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butanoyl-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

77656-05-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

N-butanoyl-3-oxobutanamide

InChI

InChI=1S/C8H13NO3/c1-3-4-7(11)9-8(12)5-6(2)10/h3-5H2,1-2H3,(H,9,11,12)

InChI Key

NKCQQRICTGJTLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)CC(=O)C

Origin of Product

United States

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